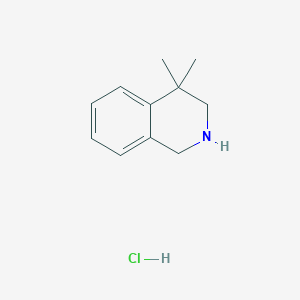
4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
説明
“4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride” is a chemical compound with the molecular formula C11H16ClN . It is a member of the isoquinolines .
Molecular Structure Analysis
The molecular structure of “4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride” can be represented by the InChI code: 1S/C11H15N.ClH/c1-11(2)8-12-7-9-5-3-4-6-10(9)11;/h3-6,12H,7-8H2,1-2H3;1H . The canonical SMILES representation is: CC1(CNCC2=CC=CC=C21)C.Cl .
Physical And Chemical Properties Analysis
The molecular weight of “4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride” is 197.70 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 1 . The compound is non-rotatable . The exact mass and monoisotopic mass are both 197.0971272 g/mol .
科学的研究の応用
Analgesic and Anti-Inflammatory Effects
4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride has demonstrated significant analgesic and anti-inflammatory effects. A study by Rakhmanova et al. (2022) found that this compound has a pronounced anti-inflammatory effect, significantly greater than that of diclofenac sodium, a commonly used anti-inflammatory drug. It suggests potential medical applications as a non-narcotic analgesic (Rakhmanova et al., 2022).
Conformational Analysis
Research into the conformational analysis of tetrahydroisoquinolines, including 4,4-dimethyl derivatives, has been conducted to understand their structural behavior. Olefirowicz and Eliel (1997) performed studies determining conformational equilibria in such compounds, which is essential for understanding their biological interactions (Olefirowicz & Eliel, 1997).
Anticoagulant Activity
Glushkov et al. (2006) explored the anticoagulant activity of hydrochlorides of tetrahydroisoquinolines, indicating potential therapeutic applications in preventing blood clots (Glushkov et al., 2006).
Local Anesthetic Activity and Toxicity Analysis
A 2023 study by Azamatov et al. evaluated the local anesthetic activity and acute toxicity of 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives, emphasizing the compound's potential as a local anesthetic with comparatively lower toxicity (Azamatov et al., 2023).
Synthesis and Biological Activity
A study by Aghekyan et al. (2017) focused on synthesizing new derivatives of tetrahydroisoquinoline, demonstrating moderate adrenergic blocking and sympatholytic activities, which could have implications in cardiovascular medicine (Aghekyan et al., 2017).
Novel Synthesis Methods
Lerestif et al. (1999) developed novel synthesis methods for protected methyl 4-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate, a derivative of tetrahydroisoquinoline, highlighting advancements in the synthetic approaches for such compounds (Lerestif et al., 1999).
Lewis Acid-promoted Friedel-Crafts Cyclizations
Research by Bunce et al. (2013) explored the synthesis of tetrahydroquinolines, including 4,4-dimethyl derivatives, using acid-promoted Friedel-Crafts cyclizations. These compounds have shown potential in the treatment of type-2 diabetes (Bunce et al., 2013).
Anti-fungal and Contraceptive Activities
Li Rong-mei (2006) synthesized novel tetrahydroisoquinolines showing both anti-fungal and contraceptive activities, providing a foundation for developing new contraceptives with anti-fungal properties (Li Rong-mei, 2006).
Cytotoxicity and Antibacterial Action
A study by Zablotskaya et al. (2013) on N-methyl-N-(2-triorganylsiloxyethyl)-1,2,3,4-tetrahydro(iso)quinolinium iodides showed enhanced inhibitory activity against tumor cell lines and test bacterial/fungal strains, indicating potential in cancer and antimicrobial therapy (Zablotskaya et al., 2013).
Chiral Synthesis for Parkinson-like Syndrome
Toda et al. (2000) conducted a chiral synthesis of four stereoisomers of 1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline, relevant for studies related to Parkinson-like syndrome (Toda et al., 2000).
特性
IUPAC Name |
4,4-dimethyl-2,3-dihydro-1H-isoquinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N.ClH/c1-11(2)8-12-7-9-5-3-4-6-10(9)11;/h3-6,12H,7-8H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKEXKZRMVZSSPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC2=CC=CC=C21)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20521469 | |
| Record name | 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20521469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride | |
CAS RN |
41565-86-0 | |
| Record name | Isoquinoline, 1,2,3,4-tetrahydro-4,4-dimethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41565-86-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20521469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-((1,1-Dioxidobenzo[d]isothiazol-3-yl)thio)acetonitrile](/img/structure/B1355065.png)
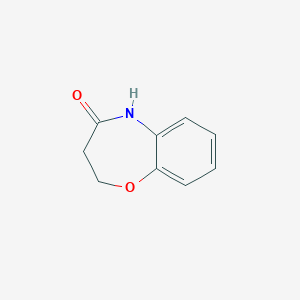
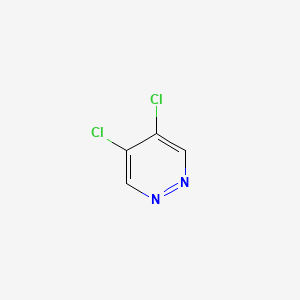
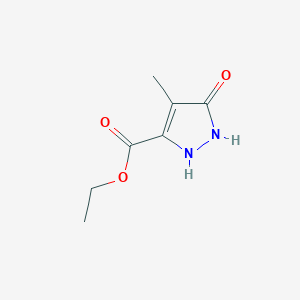
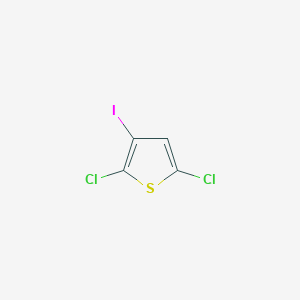
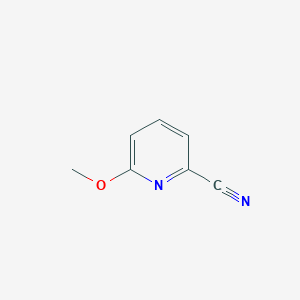
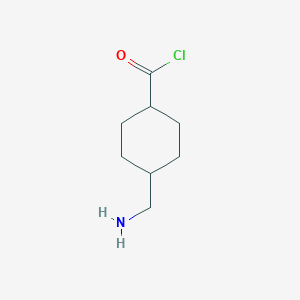
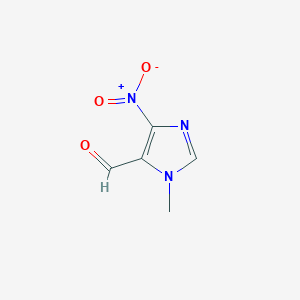
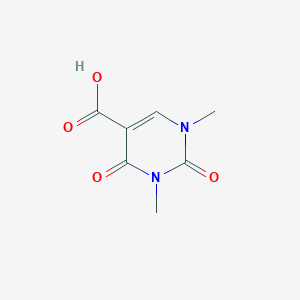

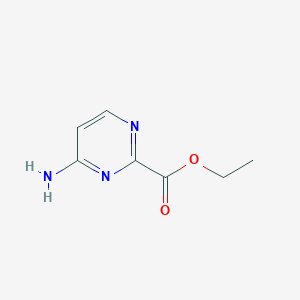


![Acetonitrile, [(4-nitrophenyl)thio]-](/img/structure/B1355109.png)